RN-18

Beschreibung

Eigenschaften

IUPAC Name |

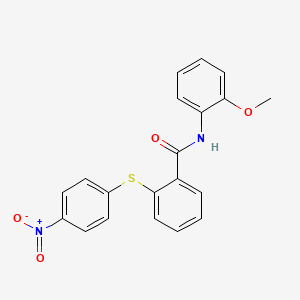

N-(2-methoxyphenyl)-2-(4-nitrophenyl)sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-26-18-8-4-3-7-17(18)21-20(23)16-6-2-5-9-19(16)27-15-12-10-14(11-13-15)22(24)25/h2-13H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNUDHUHXMELIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361711 | |

| Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431980-38-0 | |

| Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The TLR4/MyD88 Signaling Axis

An In-depth Technical Guide on the Core Mechanism of Action of Peptides Inhibiting the TLR4/MyD88 Signaling Pathway

Disclaimer: The specific peptide "RN-18" was not identified in the scientific literature in the context of Toll-like Receptor 4 (TLR4) or Myeloid Differentiation primary response 88 (MyD88) inhibition. This guide will, therefore, focus on the well-documented mechanism of action of peptides designed to inhibit the TLR4/MyD88 signaling pathway, using examples of such peptides to illustrate the core principles, experimental validation, and quantitative outcomes.

The Toll-like Receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. It is primarily responsible for recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that is largely dependent on the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This pathway culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines, which are essential for host defense but can be detrimental if dysregulated, leading to chronic inflammatory and autoimmune diseases. Consequently, the TLR4/MyD88 signaling axis is a significant target for therapeutic intervention.

Peptide-based inhibitors have emerged as a promising strategy to modulate this pathway with high specificity. These peptides are often designed to mimic specific domains of the signaling proteins, thereby competitively inhibiting crucial protein-protein interactions.

Core Mechanism of Action: Targeting MyD88 Homodimerization

The central mechanism of action for many inhibitory peptides targeting this pathway is the disruption of MyD88 homodimerization. MyD88 is composed of a C-terminal Toll/interleukin-1 receptor (TIR) domain and an N-terminal death domain (DD). For signal transduction to occur, the TIR domain of MyD88 must first interact with the TIR domain of the activated TLR4. Subsequently, MyD88 molecules self-associate, or homodimerize, through their TIR domains. This homodimerization is a critical step that allows for the recruitment of downstream signaling molecules, such as the interleukin-1 receptor-associated kinases (IRAKs), forming a complex known as the "Myddosome".

Inhibitory peptides are often synthetic molecules that include a sequence from the BB-loop of the MyD88 TIR domain, which is a key region for homodimerization.[1][2] By binding to the MyD88 monomer, these peptides act as decoys, sterically hindering the formation of MyD88 homodimers.[3] This prevents the recruitment of IRAK1 and IRAK4, effectively halting the downstream signaling cascade and subsequent activation of NF-κB.[2] Many of these peptides are also engineered with a cell-penetrating peptide sequence, such as one derived from the Antennapedia homeodomain, to facilitate their entry into the cell.[1][3]

Quantitative Data on MyD88 Inhibitory Peptides

The efficacy of MyD88 inhibitory peptides is quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for peptides with this mechanism of action.

| Peptide/Compound | Assay | Cell Type | Outcome Measure | Result | Citation |

| MyD88 Inhibitor Peptide | NF-κB Reporter Assay | Human and Mouse Cells | Inhibition of TLR/IL-1R signaling | Effective at 5-50 µM | [1] |

| MyD88 Inhibitor Peptide | In vivo photoreceptor rescue | rd10 mice | Neuroprotection | Maximum effect at 2 mg/kg | [4] |

| ST2825 (peptidomimetic) | NF-κB Reporter Assay | HeLa cells | Inhibition of IL-1β induced NF-κB activation | Dose-dependent inhibition | [2] |

| ST2825 (peptidomimetic) | In vivo IL-6 production | Mice | Inhibition of IL-1β induced IL-6 | Dose-dependent inhibition | [2] |

| TJ-M2010-5 (inhibitor) | Co-immunoprecipitation | H9C2 cells | Inhibition of MyD88 homodimerization | Dose-dependent | [5] |

| P7-Pen (SLAMF1-derived peptide) | Cytokine mRNA expression | Human primary monocytes | Reduction of LPS-induced TNF, IL-6, and IL-1β mRNA | Significant reduction | [6] |

| Proteomics Analysis of MyD88 Inhibition in rd10 Mouse Retina | |

| Total Proteins Detected | 5586 |

| High Confidence Identifications (FDR p < 0.01) | 394 |

| Differentially Expressed Proteins | 42 |

| Citation | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of MyD88 inhibitory peptides.

Co-Immunoprecipitation (Co-IP) for MyD88 Homodimerization

This assay is used to determine if an inhibitory peptide can disrupt the self-association of MyD88.[7][8]

Materials:

-

HEK293T cells

-

Expression plasmids for HA-tagged MyD88 and FLAG-tagged MyD88

-

Lipofectamine 3000 or similar transfection reagent

-

MyD88 inhibitory peptide and control peptide

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-FLAG antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for Western blotting (anti-HA, anti-FLAG)

Protocol:

-

Transfection: Co-transfect HEK293T cells with plasmids encoding HA-MyD88 and FLAG-MyD88.

-

Peptide Treatment: After 24 hours, treat the transfected cells with the MyD88 inhibitory peptide or a control peptide at the desired concentration for 1-6 hours.[7][9]

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 4 hours to capture the immune complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-MyD88.

-

Probe the membrane with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-MyD88.

-

-

Analysis: A reduction in the amount of HA-MyD88 detected in the presence of the inhibitory peptide indicates that the peptide has disrupted MyD88 homodimerization.

NF-κB Reporter Assay

This assay measures the downstream effect of MyD88 inhibition on NF-κB transcriptional activity.[10][11]

Materials:

-

HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MyD88 inhibitory peptide and control peptide.

-

Stimulating agent (e.g., LPS or TNF-α).

-

Luciferase assay reagent.

-

96-well white, opaque cell culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate.[10]

-

Peptide Pre-treatment: Pre-incubate the cells with various concentrations of the MyD88 inhibitory peptide or a control peptide for 1-24 hours.[3][10]

-

Stimulation: Add the stimulating agent (e.g., LPS) to the wells to activate the TLR4 pathway and incubate for 6 hours.[10]

-

Cell Lysis and Luminescence Measurement:

-

Lyse the cells using the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis: A dose-dependent decrease in luminescence in the presence of the inhibitory peptide indicates inhibition of the NF-κB pathway.

Mandatory Visualizations

Caption: TLR4/MyD88 signaling pathway and point of peptide inhibition.

Caption: Co-Immunoprecipitation experimental workflow.

Caption: NF-κB reporter assay experimental workflow.

Conclusion

Peptides that inhibit the TLR4/MyD88 signaling pathway represent a targeted therapeutic strategy for a variety of inflammatory conditions. Their primary mechanism of action is the specific inhibition of MyD88 homodimerization, a critical step in the propagation of the inflammatory signal. This disruption prevents the recruitment of downstream kinases and ultimately suppresses the activation of NF-κB and the production of pro-inflammatory cytokines. The efficacy of these peptides can be robustly quantified using a combination of biochemical and cell-based assays, which are essential for their preclinical and clinical development. While the specific identity of an "this compound" peptide with this function remains unclear, the principles and methodologies outlined in this guide provide a comprehensive technical overview of this important class of therapeutic peptides.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. MyD88 Inhibitor Peptide (NBP2-29328): Novus Biologicals [novusbio.com]

- 4. Quantitative proteomic analysis after neuroprotective MyD88 inhibition in the retinal degeneration 10 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide derived from SLAMF1 prevents TLR4-mediated inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

Introduction: The TLR4/MyD88 Signaling Axis

An In-depth Technical Guide on the Core Mechanism of Action of Peptides Inhibiting the TLR4/MyD88 Signaling Pathway

Disclaimer: The specific peptide "RN-18" was not identified in the scientific literature in the context of Toll-like Receptor 4 (TLR4) or Myeloid Differentiation primary response 88 (MyD88) inhibition. This guide will, therefore, focus on the well-documented mechanism of action of peptides designed to inhibit the TLR4/MyD88 signaling pathway, using examples of such peptides to illustrate the core principles, experimental validation, and quantitative outcomes.

The Toll-like Receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. It is primarily responsible for recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that is largely dependent on the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This pathway culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines, which are essential for host defense but can be detrimental if dysregulated, leading to chronic inflammatory and autoimmune diseases. Consequently, the TLR4/MyD88 signaling axis is a significant target for therapeutic intervention.

Peptide-based inhibitors have emerged as a promising strategy to modulate this pathway with high specificity. These peptides are often designed to mimic specific domains of the signaling proteins, thereby competitively inhibiting crucial protein-protein interactions.

Core Mechanism of Action: Targeting MyD88 Homodimerization

The central mechanism of action for many inhibitory peptides targeting this pathway is the disruption of MyD88 homodimerization. MyD88 is composed of a C-terminal Toll/interleukin-1 receptor (TIR) domain and an N-terminal death domain (DD). For signal transduction to occur, the TIR domain of MyD88 must first interact with the TIR domain of the activated TLR4. Subsequently, MyD88 molecules self-associate, or homodimerize, through their TIR domains. This homodimerization is a critical step that allows for the recruitment of downstream signaling molecules, such as the interleukin-1 receptor-associated kinases (IRAKs), forming a complex known as the "Myddosome".

Inhibitory peptides are often synthetic molecules that include a sequence from the BB-loop of the MyD88 TIR domain, which is a key region for homodimerization.[1][2] By binding to the MyD88 monomer, these peptides act as decoys, sterically hindering the formation of MyD88 homodimers.[3] This prevents the recruitment of IRAK1 and IRAK4, effectively halting the downstream signaling cascade and subsequent activation of NF-κB.[2] Many of these peptides are also engineered with a cell-penetrating peptide sequence, such as one derived from the Antennapedia homeodomain, to facilitate their entry into the cell.[1][3]

Quantitative Data on MyD88 Inhibitory Peptides

The efficacy of MyD88 inhibitory peptides is quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for peptides with this mechanism of action.

| Peptide/Compound | Assay | Cell Type | Outcome Measure | Result | Citation |

| MyD88 Inhibitor Peptide | NF-κB Reporter Assay | Human and Mouse Cells | Inhibition of TLR/IL-1R signaling | Effective at 5-50 µM | [1] |

| MyD88 Inhibitor Peptide | In vivo photoreceptor rescue | rd10 mice | Neuroprotection | Maximum effect at 2 mg/kg | [4] |

| ST2825 (peptidomimetic) | NF-κB Reporter Assay | HeLa cells | Inhibition of IL-1β induced NF-κB activation | Dose-dependent inhibition | [2] |

| ST2825 (peptidomimetic) | In vivo IL-6 production | Mice | Inhibition of IL-1β induced IL-6 | Dose-dependent inhibition | [2] |

| TJ-M2010-5 (inhibitor) | Co-immunoprecipitation | H9C2 cells | Inhibition of MyD88 homodimerization | Dose-dependent | [5] |

| P7-Pen (SLAMF1-derived peptide) | Cytokine mRNA expression | Human primary monocytes | Reduction of LPS-induced TNF, IL-6, and IL-1β mRNA | Significant reduction | [6] |

| Proteomics Analysis of MyD88 Inhibition in rd10 Mouse Retina | |

| Total Proteins Detected | 5586 |

| High Confidence Identifications (FDR p < 0.01) | 394 |

| Differentially Expressed Proteins | 42 |

| Citation | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of MyD88 inhibitory peptides.

Co-Immunoprecipitation (Co-IP) for MyD88 Homodimerization

This assay is used to determine if an inhibitory peptide can disrupt the self-association of MyD88.[7][8]

Materials:

-

HEK293T cells

-

Expression plasmids for HA-tagged MyD88 and FLAG-tagged MyD88

-

Lipofectamine 3000 or similar transfection reagent

-

MyD88 inhibitory peptide and control peptide

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-FLAG antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for Western blotting (anti-HA, anti-FLAG)

Protocol:

-

Transfection: Co-transfect HEK293T cells with plasmids encoding HA-MyD88 and FLAG-MyD88.

-

Peptide Treatment: After 24 hours, treat the transfected cells with the MyD88 inhibitory peptide or a control peptide at the desired concentration for 1-6 hours.[7][9]

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 4 hours to capture the immune complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-MyD88.

-

Probe the membrane with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-MyD88.

-

-

Analysis: A reduction in the amount of HA-MyD88 detected in the presence of the inhibitory peptide indicates that the peptide has disrupted MyD88 homodimerization.

NF-κB Reporter Assay

This assay measures the downstream effect of MyD88 inhibition on NF-κB transcriptional activity.[10][11]

Materials:

-

HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MyD88 inhibitory peptide and control peptide.

-

Stimulating agent (e.g., LPS or TNF-α).

-

Luciferase assay reagent.

-

96-well white, opaque cell culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate.[10]

-

Peptide Pre-treatment: Pre-incubate the cells with various concentrations of the MyD88 inhibitory peptide or a control peptide for 1-24 hours.[3][10]

-

Stimulation: Add the stimulating agent (e.g., LPS) to the wells to activate the TLR4 pathway and incubate for 6 hours.[10]

-

Cell Lysis and Luminescence Measurement:

-

Lyse the cells using the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis: A dose-dependent decrease in luminescence in the presence of the inhibitory peptide indicates inhibition of the NF-κB pathway.

Mandatory Visualizations

Caption: TLR4/MyD88 signaling pathway and point of peptide inhibition.

Caption: Co-Immunoprecipitation experimental workflow.

Caption: NF-κB reporter assay experimental workflow.

Conclusion

Peptides that inhibit the TLR4/MyD88 signaling pathway represent a targeted therapeutic strategy for a variety of inflammatory conditions. Their primary mechanism of action is the specific inhibition of MyD88 homodimerization, a critical step in the propagation of the inflammatory signal. This disruption prevents the recruitment of downstream kinases and ultimately suppresses the activation of NF-κB and the production of pro-inflammatory cytokines. The efficacy of these peptides can be robustly quantified using a combination of biochemical and cell-based assays, which are essential for their preclinical and clinical development. While the specific identity of an "this compound" peptide with this function remains unclear, the principles and methodologies outlined in this guide provide a comprehensive technical overview of this important class of therapeutic peptides.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. MyD88 Inhibitor Peptide (NBP2-29328): Novus Biologicals [novusbio.com]

- 4. Quantitative proteomic analysis after neuroprotective MyD88 inhibition in the retinal degeneration 10 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide derived from SLAMF1 prevents TLR4-mediated inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

The R18 Peptide and 14-3-3 Protein Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules that play a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2][3] They function primarily by binding to phosphoserine or phosphothreonine motifs on a vast array of target proteins. The R18 peptide, a 20-amino-acid sequence identified through phage display, has emerged as a potent and specific antagonist of 14-3-3 protein-protein interactions (PPIs).[1][4] Unlike most native 14-3-3 ligands, R18 binds with high affinity in a phosphorylation-independent manner, making it an invaluable tool for elucidating 14-3-3 function and a foundational molecule for developing therapeutic inhibitors. This guide provides an in-depth examination of the R18 and 14-3-3 interaction, covering the molecular basis of binding, quantitative affinity data, key experimental methodologies, and the functional consequences for cellular signaling pathways.

Introduction to 14-3-3 Proteins and the R18 Peptide

The 14-3-3 Protein Family

The 14-3-3 proteins are a family of acidic proteins of approximately 30 kDa, found in all eukaryotic organisms.[5] In mammals, seven isoforms have been identified (β, γ, ε, η, σ, τ, and ζ), which share a high degree of sequence homology, especially within the ligand-binding groove.[5][6] They exist predominantly as homo- and heterodimers, forming a characteristic U-shaped structure with two amphipathic grooves that serve as the binding sites for target proteins.[2][5] The primary mode of interaction involves the recognition of specific phosphorylated motifs, most commonly Mode 1 (RSXpSXP) and Mode 2 (RXY/FXpSXP), where pS represents a phosphoserine.[7][8] By binding to these motifs, 14-3-3 proteins can modulate their client proteins' activity, stability, or subcellular localization.

The R18 Peptide: A Pan-14-3-3 Antagonist

The R18 peptide (sequence: PHCVPRDLSWLDLEANMCLP) was isolated from a phage display library based on its ability to bind to 14-3-3 proteins with high affinity.[1][9] A key feature of R18 is that it does not require phosphorylation to bind, yet it effectively competes with and displaces both phosphorylated and non-phosphorylated native ligands.[9][10][11] This makes R18 a pan-antagonist of 14-3-3 interactions.[10] Its core binding motif has been identified as the pentapeptide sequence WLDLE.[10][12] The ability of R18 to disrupt 14-3-3 PPIs has established it as a critical research tool and a template for designing more potent inhibitors, such as difopein, a dimeric version of R18 created to enhance its pro-apoptotic activity in cells.[13][14]

Molecular Mechanism of the R18-14-3-3 Interaction

The high-affinity interaction between R18 and 14-3-3 is achieved through a remarkable mimicry of a phosphorylated peptide. The crystal structure of R18 in complex with 14-3-3ζ reveals that the peptide binds in the conserved amphipathic groove, the same site occupied by natural phosphopeptide ligands.[1][15][16]

-

Phospho-mimicry: The central WLDLE sequence of R18 is crucial for binding.[10] The acidic side chains of Aspartic Acid (D) and Glutamic Acid (E) within this motif project into the binding pocket and form salt bridges with a cluster of basic residues (Lys49, Arg56, and Arg127) in 14-3-3ζ.[13][15] This interaction structurally mimics the binding of a phosphate group from a phosphoserine residue.

-

Hydrophobic Contacts: In addition to the electrostatic interactions, the two Leucine (L) residues of the WLDLE motif, along with the Tryptophan (W), make extensive hydrophobic contacts with residues on the hydrophobic side of the 14-3-3 groove, including L172 and L220.[2][4][10]

This combination of electrostatic and hydrophobic interactions explains the high binding affinity and allows R18 to occupy the binding groove and act as a potent competitive inhibitor.[1][10]

Quantitative Binding Data

The affinity of the R18 peptide for various 14-3-3 isoforms has been determined using several biophysical techniques. The dissociation constant (Kd) is consistently reported to be in the nanomolar range, comparable to high-affinity phosphopeptide interactions.[2][10]

| Parameter | Value | 14-3-3 Isoform(s) | Method | Reference(s) |

| Dissociation Constant (KD) | 70 - 90 nM | Multiple isoforms | Phage Display (estimated) | [1][2][10][17] |

| Dissociation Constant (KD) | ≈ 80 nM | Not specified | Not specified | [9][11] |

Impact on Signaling Pathways

By competitively inhibiting the binding of client proteins, R18 can disrupt numerous signaling pathways regulated by 14-3-3. A classic example is its effect on the Raf-1 kinase pathway.

-

Raf-1 Kinase Regulation: The serine/threonine kinase Raf-1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. 14-3-3 binds to phosphoserine sites on Raf-1 (pS259 and pS621), an interaction that maintains Raf-1 in an inactive, protected conformation.[2] R18 efficiently blocks this interaction, which exposes Raf-1 to phosphatases, leading to its dephosphorylation and inactivation.[1][10] This demonstrates the crucial role of 14-3-3 as a positive regulator of Raf-1 signaling, which is antagonized by R18.

Below is a diagram illustrating the inhibitory effect of R18 on the 14-3-3-Raf-1 signaling axis.

References

- 1. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 14-3-3 Proteins: Structure, Function, and Regulation | Annual Reviews [annualreviews.org]

- 3. Interaction of 14-3-3 with signaling proteins is mediated by the recognition of phosphoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 14-3-3 Protein Domain | Cell Signaling Technology [cellsignal.com]

- 6. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. link.springer.com [link.springer.com]

- 9. rndsystems.com [rndsystems.com]

- 10. The mechanism of R18 on 14-3-3 protein - Creative Peptides [creative-peptides.com]

- 11. R18 | 14.3.3 Proteins | Tocris Bioscience [tocris.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]

- 14. 14-3-3 proteins as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. 14-3-3: A Case Study in PPI Modulation [mdpi.com]

- 17. portlandpress.com [portlandpress.com]

The R18 Peptide and 14-3-3 Protein Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules that play a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2][3] They function primarily by binding to phosphoserine or phosphothreonine motifs on a vast array of target proteins. The R18 peptide, a 20-amino-acid sequence identified through phage display, has emerged as a potent and specific antagonist of 14-3-3 protein-protein interactions (PPIs).[1][4] Unlike most native 14-3-3 ligands, R18 binds with high affinity in a phosphorylation-independent manner, making it an invaluable tool for elucidating 14-3-3 function and a foundational molecule for developing therapeutic inhibitors. This guide provides an in-depth examination of the R18 and 14-3-3 interaction, covering the molecular basis of binding, quantitative affinity data, key experimental methodologies, and the functional consequences for cellular signaling pathways.

Introduction to 14-3-3 Proteins and the R18 Peptide

The 14-3-3 Protein Family

The 14-3-3 proteins are a family of acidic proteins of approximately 30 kDa, found in all eukaryotic organisms.[5] In mammals, seven isoforms have been identified (β, γ, ε, η, σ, τ, and ζ), which share a high degree of sequence homology, especially within the ligand-binding groove.[5][6] They exist predominantly as homo- and heterodimers, forming a characteristic U-shaped structure with two amphipathic grooves that serve as the binding sites for target proteins.[2][5] The primary mode of interaction involves the recognition of specific phosphorylated motifs, most commonly Mode 1 (RSXpSXP) and Mode 2 (RXY/FXpSXP), where pS represents a phosphoserine.[7][8] By binding to these motifs, 14-3-3 proteins can modulate their client proteins' activity, stability, or subcellular localization.

The R18 Peptide: A Pan-14-3-3 Antagonist

The R18 peptide (sequence: PHCVPRDLSWLDLEANMCLP) was isolated from a phage display library based on its ability to bind to 14-3-3 proteins with high affinity.[1][9] A key feature of R18 is that it does not require phosphorylation to bind, yet it effectively competes with and displaces both phosphorylated and non-phosphorylated native ligands.[9][10][11] This makes R18 a pan-antagonist of 14-3-3 interactions.[10] Its core binding motif has been identified as the pentapeptide sequence WLDLE.[10][12] The ability of R18 to disrupt 14-3-3 PPIs has established it as a critical research tool and a template for designing more potent inhibitors, such as difopein, a dimeric version of R18 created to enhance its pro-apoptotic activity in cells.[13][14]

Molecular Mechanism of the R18-14-3-3 Interaction

The high-affinity interaction between R18 and 14-3-3 is achieved through a remarkable mimicry of a phosphorylated peptide. The crystal structure of R18 in complex with 14-3-3ζ reveals that the peptide binds in the conserved amphipathic groove, the same site occupied by natural phosphopeptide ligands.[1][15][16]

-

Phospho-mimicry: The central WLDLE sequence of R18 is crucial for binding.[10] The acidic side chains of Aspartic Acid (D) and Glutamic Acid (E) within this motif project into the binding pocket and form salt bridges with a cluster of basic residues (Lys49, Arg56, and Arg127) in 14-3-3ζ.[13][15] This interaction structurally mimics the binding of a phosphate group from a phosphoserine residue.

-

Hydrophobic Contacts: In addition to the electrostatic interactions, the two Leucine (L) residues of the WLDLE motif, along with the Tryptophan (W), make extensive hydrophobic contacts with residues on the hydrophobic side of the 14-3-3 groove, including L172 and L220.[2][4][10]

This combination of electrostatic and hydrophobic interactions explains the high binding affinity and allows R18 to occupy the binding groove and act as a potent competitive inhibitor.[1][10]

Quantitative Binding Data

The affinity of the R18 peptide for various 14-3-3 isoforms has been determined using several biophysical techniques. The dissociation constant (Kd) is consistently reported to be in the nanomolar range, comparable to high-affinity phosphopeptide interactions.[2][10]

| Parameter | Value | 14-3-3 Isoform(s) | Method | Reference(s) |

| Dissociation Constant (KD) | 70 - 90 nM | Multiple isoforms | Phage Display (estimated) | [1][2][10][17] |

| Dissociation Constant (KD) | ≈ 80 nM | Not specified | Not specified | [9][11] |

Impact on Signaling Pathways

By competitively inhibiting the binding of client proteins, R18 can disrupt numerous signaling pathways regulated by 14-3-3. A classic example is its effect on the Raf-1 kinase pathway.

-

Raf-1 Kinase Regulation: The serine/threonine kinase Raf-1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. 14-3-3 binds to phosphoserine sites on Raf-1 (pS259 and pS621), an interaction that maintains Raf-1 in an inactive, protected conformation.[2] R18 efficiently blocks this interaction, which exposes Raf-1 to phosphatases, leading to its dephosphorylation and inactivation.[1][10] This demonstrates the crucial role of 14-3-3 as a positive regulator of Raf-1 signaling, which is antagonized by R18.

Below is a diagram illustrating the inhibitory effect of R18 on the 14-3-3-Raf-1 signaling axis.

References

- 1. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 14-3-3 Proteins: Structure, Function, and Regulation | Annual Reviews [annualreviews.org]

- 3. Interaction of 14-3-3 with signaling proteins is mediated by the recognition of phosphoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 14-3-3 Protein Domain | Cell Signaling Technology [cellsignal.com]

- 6. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. link.springer.com [link.springer.com]

- 9. rndsystems.com [rndsystems.com]

- 10. The mechanism of R18 on 14-3-3 protein - Creative Peptides [creative-peptides.com]

- 11. R18 | 14.3.3 Proteins | Tocris Bioscience [tocris.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]

- 14. 14-3-3 proteins as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. 14-3-3: A Case Study in PPI Modulation [mdpi.com]

- 17. portlandpress.com [portlandpress.com]

RN-18: A Seminal Peptide Inhibitor in the Study of 14-3-3 Protein-Protein Interactions

An In-depth Technical Guide on the Discovery, Mechanism, and Application of RN-18

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory proteins that play a critical role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2] They function as molecular scaffolds, binding to a vast number of partner proteins, often in a phosphorylation-dependent manner, thereby modulating their function.[3][4] Given their central role in cellular signaling, dysregulation of 14-3-3 interactions is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[3] The discovery of potent and specific modulators of 14-3-3 protein-protein interactions (PPIs) is therefore of significant interest. This technical guide focuses on this compound, a pioneering peptide antagonist of 14-3-3 proteins, detailing its discovery, mechanism of action, and the experimental protocols used for its characterization.

The Discovery and History of this compound

This compound was the first reported peptide inhibitor of 14-3-3 PPIs, identified by the Fu Laboratory through screening phage display libraries.[1][2][5] This seminal work provided a crucial tool for probing the function of 14-3-3 proteins. This compound is a 20-amino acid peptide that exhibited high affinity for various 14-3-3 isoforms.[1][5] Structural studies, including the cocrystal structure of this compound in a complex with 14-3-3ζ, revealed that the peptide occupies the conserved ligand-binding groove of the 14-3-3 protein.[2][5] This binding mode explains its potent inhibitory effect on the interaction between 14-3-3 and its natural ligands, such as the Raf-1 kinase.[5] The discovery of this compound paved the way for the development of other 14-3-3 antagonists and has been instrumental in elucidating the roles of 14-3-3 proteins in various signaling pathways.[3][5]

Quantitative Data: Binding Affinity and Inhibitory Potency

The interaction of this compound with 14-3-3 proteins has been quantified using various biophysical techniques. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | 14-3-3 Isoform(s) | Method | Reference |

| Binding Affinity (KD) | ~80 nM | Not specified | Not specified | [6] |

| 70-90 nM | Multiple isoforms | Not specified | [5][7] | |

| Inhibitory Concentration (IC50) | Not explicitly stated in search results | Pan-14-3-3 | Fluorescence Polarization | [7][8] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and other 14-3-3 modulators are provided below.

Fluorescence Polarization (FP) Assay

This is a widely used method to monitor the binding of a small fluorescently labeled molecule (e.g., a phosphopeptide) to a larger protein (e.g., 14-3-3).[4][7] Inhibition of this interaction by a compound like this compound results in a decrease in fluorescence polarization.

Objective: To determine the inhibitory potency (IC50) of this compound against a specific 14-3-3/phosphopeptide interaction.

Materials:

-

Purified 14-3-3 protein (e.g., 14-3-3ζ).

-

Fluorescently labeled phosphopeptide corresponding to a known 14-3-3 binding motif (e.g., FAM- or TMR-labeled Raf-1 pS259 peptide).[4][8][9]

-

This compound peptide.

-

Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween 20).[7][10]

-

Black, non-binding surface 384-well plates.[7]

-

A plate reader capable of measuring fluorescence polarization.[7]

Procedure:

-

Reagent Preparation:

-

Assay Plate Setup:

-

To each well, add a fixed volume (e.g., 25 µL) of the 2x fluorescently labeled peptide solution.[8]

-

Add the serially diluted this compound peptide to the wells. Include a vehicle control (e.g., DMSO).[7]

-

Initiate the binding reaction by adding a fixed volume (e.g., 25 µL) of the 2x 14-3-3 protein solution to all wells.[8]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of the this compound and 14-3-3 interaction.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., NTA chip for His-tagged proteins).[11]

-

Purified His-tagged 14-3-3 protein.[11]

-

This compound peptide.

-

Running buffer (e.g., HBS-EP buffer).

Procedure:

-

Immobilization:

-

Immobilize the purified His-tagged 14-3-3 protein onto the surface of the NTA sensor chip.[11]

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound peptide over the sensor surface and a reference flow cell.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

-

Regeneration:

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and KD values.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in their native cellular environment.[12] It can be used to demonstrate that this compound disrupts the interaction between 14-3-3 and its binding partners within a cell.

Objective: To qualitatively or semi-quantitatively assess the ability of this compound to inhibit the interaction between 14-3-3 and a specific partner protein in cell lysates.

Materials:

-

Cultured cells expressing the proteins of interest.

-

This compound peptide.

-

Lysis buffer (e.g., RIPA buffer).[12]

-

Antibody specific to the 14-3-3 protein (for immunoprecipitation).[13]

-

Protein A/G-agarose or magnetic beads.[12]

-

Antibody specific to the partner protein (for western blotting).

-

SDS-PAGE and western blotting reagents.

Procedure:

-

Cell Treatment and Lysis:

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.[12]

-

Incubate the pre-cleared lysates with the anti-14-3-3 antibody to form antibody-antigen complexes.[13]

-

Add protein A/G beads to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[13]

-

-

Elution and Western Blotting:

-

Elute the proteins from the beads using SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an antibody against the partner protein to detect its presence in the immunoprecipitated complex. A decrease in the amount of the co-immunoprecipitated partner protein in the this compound-treated sample indicates inhibition of the interaction.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: 14-3-3 Regulation and this compound Inhibition

Caption: 14-3-3 regulation of client proteins and competitive inhibition by this compound.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for determining inhibitor potency using a Fluorescence Polarization assay.

Experimental Workflow: Co-Immunoprecipitation

Caption: General workflow for a Co-Immunoprecipitation experiment to test PPI inhibition.

Applications and Significance

This compound has been widely used as a research tool to disrupt 14-3-3 interactions and investigate their roles in various cellular contexts.[3][14] It has been instrumental in validating 14-3-3 as a potential drug target and has served as a benchmark for the development of second-generation peptide and small-molecule inhibitors. By competitively blocking the binding of client proteins, this compound has helped to elucidate the functional consequences of specific 14-3-3/ligand interactions in pathways controlling cell survival, proliferation, and differentiation.[5][6][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 13. mdpi.com [mdpi.com]

- 14. The phospho-docking protein 14-3-3 regulates microtubule-associated proteins in oocytes including the chromosomal passenger Borealin | PLOS Genetics [journals.plos.org]

RN-18: A Seminal Peptide Inhibitor in the Study of 14-3-3 Protein-Protein Interactions

An In-depth Technical Guide on the Discovery, Mechanism, and Application of RN-18

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory proteins that play a critical role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2] They function as molecular scaffolds, binding to a vast number of partner proteins, often in a phosphorylation-dependent manner, thereby modulating their function.[3][4] Given their central role in cellular signaling, dysregulation of 14-3-3 interactions is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[3] The discovery of potent and specific modulators of 14-3-3 protein-protein interactions (PPIs) is therefore of significant interest. This technical guide focuses on this compound, a pioneering peptide antagonist of 14-3-3 proteins, detailing its discovery, mechanism of action, and the experimental protocols used for its characterization.

The Discovery and History of this compound

This compound was the first reported peptide inhibitor of 14-3-3 PPIs, identified by the Fu Laboratory through screening phage display libraries.[1][2][5] This seminal work provided a crucial tool for probing the function of 14-3-3 proteins. This compound is a 20-amino acid peptide that exhibited high affinity for various 14-3-3 isoforms.[1][5] Structural studies, including the cocrystal structure of this compound in a complex with 14-3-3ζ, revealed that the peptide occupies the conserved ligand-binding groove of the 14-3-3 protein.[2][5] This binding mode explains its potent inhibitory effect on the interaction between 14-3-3 and its natural ligands, such as the Raf-1 kinase.[5] The discovery of this compound paved the way for the development of other 14-3-3 antagonists and has been instrumental in elucidating the roles of 14-3-3 proteins in various signaling pathways.[3][5]

Quantitative Data: Binding Affinity and Inhibitory Potency

The interaction of this compound with 14-3-3 proteins has been quantified using various biophysical techniques. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | 14-3-3 Isoform(s) | Method | Reference |

| Binding Affinity (KD) | ~80 nM | Not specified | Not specified | [6] |

| 70-90 nM | Multiple isoforms | Not specified | [5][7] | |

| Inhibitory Concentration (IC50) | Not explicitly stated in search results | Pan-14-3-3 | Fluorescence Polarization | [7][8] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and other 14-3-3 modulators are provided below.

Fluorescence Polarization (FP) Assay

This is a widely used method to monitor the binding of a small fluorescently labeled molecule (e.g., a phosphopeptide) to a larger protein (e.g., 14-3-3).[4][7] Inhibition of this interaction by a compound like this compound results in a decrease in fluorescence polarization.

Objective: To determine the inhibitory potency (IC50) of this compound against a specific 14-3-3/phosphopeptide interaction.

Materials:

-

Purified 14-3-3 protein (e.g., 14-3-3ζ).

-

Fluorescently labeled phosphopeptide corresponding to a known 14-3-3 binding motif (e.g., FAM- or TMR-labeled Raf-1 pS259 peptide).[4][8][9]

-

This compound peptide.

-

Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween 20).[7][10]

-

Black, non-binding surface 384-well plates.[7]

-

A plate reader capable of measuring fluorescence polarization.[7]

Procedure:

-

Reagent Preparation:

-

Assay Plate Setup:

-

To each well, add a fixed volume (e.g., 25 µL) of the 2x fluorescently labeled peptide solution.[8]

-

Add the serially diluted this compound peptide to the wells. Include a vehicle control (e.g., DMSO).[7]

-

Initiate the binding reaction by adding a fixed volume (e.g., 25 µL) of the 2x 14-3-3 protein solution to all wells.[8]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of the this compound and 14-3-3 interaction.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., NTA chip for His-tagged proteins).[11]

-

Purified His-tagged 14-3-3 protein.[11]

-

This compound peptide.

-

Running buffer (e.g., HBS-EP buffer).

Procedure:

-

Immobilization:

-

Immobilize the purified His-tagged 14-3-3 protein onto the surface of the NTA sensor chip.[11]

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound peptide over the sensor surface and a reference flow cell.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

-

Regeneration:

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and KD values.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in their native cellular environment.[12] It can be used to demonstrate that this compound disrupts the interaction between 14-3-3 and its binding partners within a cell.

Objective: To qualitatively or semi-quantitatively assess the ability of this compound to inhibit the interaction between 14-3-3 and a specific partner protein in cell lysates.

Materials:

-

Cultured cells expressing the proteins of interest.

-

This compound peptide.

-

Lysis buffer (e.g., RIPA buffer).[12]

-

Antibody specific to the 14-3-3 protein (for immunoprecipitation).[13]

-

Protein A/G-agarose or magnetic beads.[12]

-

Antibody specific to the partner protein (for western blotting).

-

SDS-PAGE and western blotting reagents.

Procedure:

-

Cell Treatment and Lysis:

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.[12]

-

Incubate the pre-cleared lysates with the anti-14-3-3 antibody to form antibody-antigen complexes.[13]

-

Add protein A/G beads to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[13]

-

-

Elution and Western Blotting:

-

Elute the proteins from the beads using SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an antibody against the partner protein to detect its presence in the immunoprecipitated complex. A decrease in the amount of the co-immunoprecipitated partner protein in the this compound-treated sample indicates inhibition of the interaction.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: 14-3-3 Regulation and this compound Inhibition

Caption: 14-3-3 regulation of client proteins and competitive inhibition by this compound.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for determining inhibitor potency using a Fluorescence Polarization assay.

Experimental Workflow: Co-Immunoprecipitation

Caption: General workflow for a Co-Immunoprecipitation experiment to test PPI inhibition.

Applications and Significance

This compound has been widely used as a research tool to disrupt 14-3-3 interactions and investigate their roles in various cellular contexts.[3][14] It has been instrumental in validating 14-3-3 as a potential drug target and has served as a benchmark for the development of second-generation peptide and small-molecule inhibitors. By competitively blocking the binding of client proteins, this compound has helped to elucidate the functional consequences of specific 14-3-3/ligand interactions in pathways controlling cell survival, proliferation, and differentiation.[5][6][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 13. mdpi.com [mdpi.com]

- 14. The phospho-docking protein 14-3-3 regulates microtubule-associated proteins in oocytes including the chromosomal passenger Borealin | PLOS Genetics [journals.plos.org]

Technical Guide: Elucidating the Structure of the RN-18 Peptide Complex with 14-3-3 Protein

Executive Summary

The 14-3-3 proteins are a family of highly conserved, dimeric scaffolding proteins that are critical regulators in a multitude of cellular signaling pathways, including cell cycle control, apoptosis, and signal transduction.[1] They function by binding to specific phosphoserine/phosphothreonine motifs on a vast number of partner proteins. The discovery of peptide and small molecule modulators of these interactions is a key focus in drug discovery. This guide provides a detailed technical overview of the structural and biophysical characteristics of the RN-18 (also known as R18) peptide, a potent antagonist of 14-3-3 protein-protein interactions (PPIs). We present its discovery, binding properties, the high-resolution crystal structure of its complex with 14-3-3ζ, and the experimental protocols used for its characterization.

Discovery and Mechanism of this compound

The this compound peptide is a 20-amino-acid synthetic antagonist of 14-3-3 proteins. It was identified by screening phage display libraries for peptides that bind to 14-3-3.[2] Unlike most endogenous 14-3-3 ligands, this compound binds with high affinity in a phosphorylation-independent manner.[3]

The peptide acts as a competitive inhibitor by occupying the conserved amphipathic groove on the 14-3-3 monomer, which serves as the binding site for its natural protein partners.[2][4] The core binding sequence of this compound, WLDLE, mimics a phosphopeptide motif.[5][6] The acidic side chains of the aspartate (D) and glutamate (E) residues in this motif form salt bridges with a key cluster of basic residues (including Lys49, Arg56, and Arg127) in the 14-3-3 binding pocket, the same residues that typically coordinate the phosphate group of a phosphoserine/threonine.[5] This structural mimicry explains its potent inhibitory effect on 14-3-3 interactions with both phosphorylated and some non-phosphorylated ligands.[2]

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism of the this compound peptide.

Caption: Competitive inhibition of 14-3-3 signaling by the this compound peptide.

Quantitative Data and Structural Parameters

The interaction between this compound and 14-3-3 proteins has been characterized biophysically and structurally. The key quantitative data are summarized below.

Table 1: this compound Peptide Properties

| Property | Value | Reference |

| Amino Acid Sequence | PHCVPRDLSWLDLE ANMCLP | [5] |

| Molecular Weight | 2309.69 Da | |

| Core Binding Motif | WLDLE | [5][6] |

Table 2: Binding Affinity and Stoichiometry

| Parameter | Value | Method / Isoform | Reference |

| Dissociation Constant (KD) | 70 - 90 nM (7-9 x 10-8 M) | Phage Display | [2] |

| Binding Stoichiometry (this compound:14-3-3) | 1:1 (per monomer) | X-ray Crystallography | [5] |

Table 3: Crystallographic Data for this compound / 14-3-3ζ Complex

| Parameter | Value | Reference |

| PDB ID | 1A38 | [5] |

| Resolution | 3.35 Å | [5] |

| Method | X-Ray Diffraction | [5] |

| Space Group | P 21 21 21 | [5] |

| R-value | 0.231 | [5] |

| R-free | 0.297 | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. This section outlines the key protocols used in the discovery and characterization of the this compound peptide.

Protocol: Identification by Phage Display Panning

This protocol is a representative methodology for the discovery of high-affinity peptide antagonists from a phage library, as was done for this compound.[2]

-

Immobilization of Target: Coat wells of a 96-well microtiter plate with purified recombinant 14-3-3 protein (1-10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with blocking buffer (PBS with 2% BSA) for 2 hours at room temperature.

-

Panning (Round 1):

-

Incubate the phage display library (e.g., Ph.D.-12, containing ~10¹¹ phage particles) in the coated and blocked wells for 1 hour at room temperature with gentle agitation.

-

Wash the wells ten times with wash buffer to remove non-binding phage.

-

-

Elution: Elute the bound phage by adding a low-pH elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2) and incubating for 10 minutes. Immediately neutralize the eluate with 1 M Tris-HCl, pH 9.1.

-

Amplification: Infect a mid-log phase culture of E. coli (e.g., ER2738) with the eluted phage. Amplify the phage by growing the culture for 4-5 hours at 37°C with vigorous shaking.

-

Phage Precipitation: Precipitate the amplified phage from the culture supernatant using a PEG/NaCl solution overnight at 4°C. Resuspend the phage pellet in a small volume of PBS.

-

Subsequent Panning Rounds: Repeat steps 3-6 for two to three more rounds, using the amplified phage pool from the previous round as the input. The stringency of the washing steps can be increased in subsequent rounds (e.g., by increasing the Tween-20 concentration to 0.5%) to select for higher-affinity binders.[7]

-

Hit Identification: After the final round, isolate individual phage clones, amplify them, and sequence their DNA to identify the peptide inserts.[7] Peptides with consensus sequences or those that appear frequently are selected for further characterization.

Protocol: Characterization by X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a 14-3-3 protein in complex with a peptide like this compound.[5]

-

Protein Expression and Purification:

-

Express the 14-3-3ζ isoform in E. coli BL21(DE3) cells using a suitable expression vector (e.g., pET-15b).[8]

-

Purify the protein using Ni²⁺-chelating chromatography, followed by removal of the affinity tag (e.g., His-tag) with a protease like thrombin.[8]

-

Conduct a final purification step using gel filtration chromatography (e.g., Superdex 200) to ensure a highly pure and homogenous protein sample.[8]

-

-

Peptide Preparation: Synthesize the this compound peptide using standard solid-phase peptide synthesis methods and purify it by reverse-phase HPLC to >95% purity.[9]

-

Crystallization (Hanging Drop Vapor Diffusion):

-

Mix the purified 14-3-3ζ protein (e.g., 10-12 mg/mL) with a 3-5 fold molar excess of the this compound peptide.

-

Pipette a 1-2 µL drop of the protein-peptide solution onto a siliconized coverslip.

-

Mix the drop with an equal volume of reservoir solution containing the precipitant (e.g., 28% PEG 400, 0.2 M CaCl₂, 0.1 M HEPES pH 7.5).[9]

-

Invert the coverslip and seal it over the reservoir well. Incubate the tray at a constant temperature (e.g., 20°C).

-

Monitor for crystal growth over several days to weeks.

-

-

Data Collection:

-

Harvest a suitable crystal using a nylon loop and flash-cool it in liquid nitrogen, using a cryoprotectant if necessary.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data using appropriate software (e.g., HKL2000).

-

Solve the structure using molecular replacement, using a previously determined 14-3-3 structure as a search model.

-

Build the peptide into the observed electron density and refine the complete complex structure using software like PHENIX or REFMAC5.[5]

-

Experimental and Logical Workflows

Visualizing the workflow from discovery to structural determination provides a clear overview of the research process.

Discovery and Characterization Workflow

References

- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 2. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 5. 1a38 - 14-3-3 PROTEIN ZETA BOUND TO R18 PEPTIDE - Summary - Protein Data Bank Japan [pdbj.org]

- 6. Structural insights into the functional roles of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exposed Loop Domains of Complexed 14-3-3 Proteins Contribute to Structural Diversity and Functional Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Elucidating the Structure of the RN-18 Peptide Complex with 14-3-3 Protein

Executive Summary

The 14-3-3 proteins are a family of highly conserved, dimeric scaffolding proteins that are critical regulators in a multitude of cellular signaling pathways, including cell cycle control, apoptosis, and signal transduction.[1] They function by binding to specific phosphoserine/phosphothreonine motifs on a vast number of partner proteins. The discovery of peptide and small molecule modulators of these interactions is a key focus in drug discovery. This guide provides a detailed technical overview of the structural and biophysical characteristics of the RN-18 (also known as R18) peptide, a potent antagonist of 14-3-3 protein-protein interactions (PPIs). We present its discovery, binding properties, the high-resolution crystal structure of its complex with 14-3-3ζ, and the experimental protocols used for its characterization.

Discovery and Mechanism of this compound

The this compound peptide is a 20-amino-acid synthetic antagonist of 14-3-3 proteins. It was identified by screening phage display libraries for peptides that bind to 14-3-3.[2] Unlike most endogenous 14-3-3 ligands, this compound binds with high affinity in a phosphorylation-independent manner.[3]

The peptide acts as a competitive inhibitor by occupying the conserved amphipathic groove on the 14-3-3 monomer, which serves as the binding site for its natural protein partners.[2][4] The core binding sequence of this compound, WLDLE, mimics a phosphopeptide motif.[5][6] The acidic side chains of the aspartate (D) and glutamate (E) residues in this motif form salt bridges with a key cluster of basic residues (including Lys49, Arg56, and Arg127) in the 14-3-3 binding pocket, the same residues that typically coordinate the phosphate group of a phosphoserine/threonine.[5] This structural mimicry explains its potent inhibitory effect on 14-3-3 interactions with both phosphorylated and some non-phosphorylated ligands.[2]

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism of the this compound peptide.

Caption: Competitive inhibition of 14-3-3 signaling by the this compound peptide.

Quantitative Data and Structural Parameters

The interaction between this compound and 14-3-3 proteins has been characterized biophysically and structurally. The key quantitative data are summarized below.

Table 1: this compound Peptide Properties

| Property | Value | Reference |

| Amino Acid Sequence | PHCVPRDLSWLDLE ANMCLP | [5] |

| Molecular Weight | 2309.69 Da | |

| Core Binding Motif | WLDLE | [5][6] |

Table 2: Binding Affinity and Stoichiometry

| Parameter | Value | Method / Isoform | Reference |

| Dissociation Constant (KD) | 70 - 90 nM (7-9 x 10-8 M) | Phage Display | [2] |

| Binding Stoichiometry (this compound:14-3-3) | 1:1 (per monomer) | X-ray Crystallography | [5] |

Table 3: Crystallographic Data for this compound / 14-3-3ζ Complex

| Parameter | Value | Reference |

| PDB ID | 1A38 | [5] |

| Resolution | 3.35 Å | [5] |

| Method | X-Ray Diffraction | [5] |

| Space Group | P 21 21 21 | [5] |

| R-value | 0.231 | [5] |

| R-free | 0.297 | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. This section outlines the key protocols used in the discovery and characterization of the this compound peptide.

Protocol: Identification by Phage Display Panning

This protocol is a representative methodology for the discovery of high-affinity peptide antagonists from a phage library, as was done for this compound.[2]

-

Immobilization of Target: Coat wells of a 96-well microtiter plate with purified recombinant 14-3-3 protein (1-10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with blocking buffer (PBS with 2% BSA) for 2 hours at room temperature.

-

Panning (Round 1):

-

Incubate the phage display library (e.g., Ph.D.-12, containing ~10¹¹ phage particles) in the coated and blocked wells for 1 hour at room temperature with gentle agitation.

-

Wash the wells ten times with wash buffer to remove non-binding phage.

-

-

Elution: Elute the bound phage by adding a low-pH elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2) and incubating for 10 minutes. Immediately neutralize the eluate with 1 M Tris-HCl, pH 9.1.

-

Amplification: Infect a mid-log phase culture of E. coli (e.g., ER2738) with the eluted phage. Amplify the phage by growing the culture for 4-5 hours at 37°C with vigorous shaking.

-

Phage Precipitation: Precipitate the amplified phage from the culture supernatant using a PEG/NaCl solution overnight at 4°C. Resuspend the phage pellet in a small volume of PBS.

-

Subsequent Panning Rounds: Repeat steps 3-6 for two to three more rounds, using the amplified phage pool from the previous round as the input. The stringency of the washing steps can be increased in subsequent rounds (e.g., by increasing the Tween-20 concentration to 0.5%) to select for higher-affinity binders.[7]

-

Hit Identification: After the final round, isolate individual phage clones, amplify them, and sequence their DNA to identify the peptide inserts.[7] Peptides with consensus sequences or those that appear frequently are selected for further characterization.

Protocol: Characterization by X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a 14-3-3 protein in complex with a peptide like this compound.[5]

-

Protein Expression and Purification:

-

Express the 14-3-3ζ isoform in E. coli BL21(DE3) cells using a suitable expression vector (e.g., pET-15b).[8]

-

Purify the protein using Ni²⁺-chelating chromatography, followed by removal of the affinity tag (e.g., His-tag) with a protease like thrombin.[8]

-

Conduct a final purification step using gel filtration chromatography (e.g., Superdex 200) to ensure a highly pure and homogenous protein sample.[8]

-

-

Peptide Preparation: Synthesize the this compound peptide using standard solid-phase peptide synthesis methods and purify it by reverse-phase HPLC to >95% purity.[9]

-

Crystallization (Hanging Drop Vapor Diffusion):

-

Mix the purified 14-3-3ζ protein (e.g., 10-12 mg/mL) with a 3-5 fold molar excess of the this compound peptide.

-

Pipette a 1-2 µL drop of the protein-peptide solution onto a siliconized coverslip.

-

Mix the drop with an equal volume of reservoir solution containing the precipitant (e.g., 28% PEG 400, 0.2 M CaCl₂, 0.1 M HEPES pH 7.5).[9]

-

Invert the coverslip and seal it over the reservoir well. Incubate the tray at a constant temperature (e.g., 20°C).

-

Monitor for crystal growth over several days to weeks.

-

-

Data Collection:

-

Harvest a suitable crystal using a nylon loop and flash-cool it in liquid nitrogen, using a cryoprotectant if necessary.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data using appropriate software (e.g., HKL2000).

-

Solve the structure using molecular replacement, using a previously determined 14-3-3 structure as a search model.

-

Build the peptide into the observed electron density and refine the complete complex structure using software like PHENIX or REFMAC5.[5]

-

Experimental and Logical Workflows

Visualizing the workflow from discovery to structural determination provides a clear overview of the research process.

Discovery and Characterization Workflow

References

- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 2. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 5. 1a38 - 14-3-3 PROTEIN ZETA BOUND TO R18 PEPTIDE - Summary - Protein Data Bank Japan [pdbj.org]

- 6. Structural insights into the functional roles of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exposed Loop Domains of Complexed 14-3-3 Proteins Contribute to Structural Diversity and Functional Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

RN-18 Peptide: A High-Affinity Antagonist of 14-3-3 Proteins - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the RN-18 peptide for the 14-3-3 protein family. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and a visualization of the peptide's role in a relevant signaling pathway.

Core Concept: this compound Peptide as a Pan-Antagonist of 14-3-3 Proteins

The this compound peptide is a non-phosphorylated, high-affinity ligand for 14-3-3 proteins, discovered through phage display screening.[1] It functions as a potent antagonist by binding to the highly conserved amphipathic groove of 14-3-3 proteins, the same site where these proteins typically bind to their phosphorylated partner proteins.[1][2] This competitive binding effectively disrupts the interactions between 14-3-3 and its numerous downstream targets, making this compound a valuable tool for studying 14-3-3-mediated signaling pathways. The core binding motif of this compound has been identified as the sequence WLDLE.[3]

Quantitative Binding Affinity Data

The this compound peptide exhibits a high binding affinity for multiple isoforms of the 14-3-3 protein family. While it is often described as a "pan-antagonist," suggesting broad-spectrum activity, detailed comparative studies quantifying the binding affinity of this compound for each of the seven mammalian 14-3-3 isoforms (β, γ, ε, ζ, η, τ, and σ) are not extensively available in the reviewed literature. However, the existing data consistently indicate a strong interaction in the nanomolar range.

| 14-3-3 Isoform(s) | Binding Affinity (Kd) | Experimental Method | Reference |

| Multiple Isoforms | 70-90 nM | Phage Display | [1] |

| Zeta (ζ) | Not explicitly quantified, but high-affinity binding confirmed | Co-crystal structure analysis | [1][3] |

Note: The available literature frequently refers to this compound's high affinity for "different" or "multiple" 14-3-3 isoforms without providing a side-by-side quantitative comparison for all seven isoforms.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding of the this compound peptide to 14-3-3 proteins. These protocols are based on established practices for studying protein-peptide interactions.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled peptide upon binding to a larger protein.

Objective: To determine the binding affinity (Kd) of this compound for a specific 14-3-3 isoform.

Materials:

-

Fluorescently labeled this compound peptide (e.g., with FITC or TAMRA)

-

Purified recombinant 14-3-3 protein isoform

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Black, non-binding surface 96-well or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescently labeled this compound peptide in the assay buffer. The final concentration in the assay should be low (typically 1-10 nM) to ensure that the concentration of the labeled peptide is well below the Kd.

-

Prepare a series of dilutions of the 14-3-3 protein in the assay buffer. The concentration range should span from well below to well above the expected Kd (e.g., from 0.1 nM to 1 µM).

-

-

Assay Setup:

-

To each well of the microplate, add a fixed volume of the fluorescently labeled this compound peptide solution.

-

Add an equal volume of the different concentrations of the 14-3-3 protein solution to the wells. Include a control with buffer only (no protein) to determine the baseline polarization of the free peptide.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used.

-

-

Data Analysis:

-

Plot the measured fluorescence polarization values as a function of the 14-3-3 protein concentration.

-

Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

-

Surface Plasmon Resonance (SPR)